

Discovery and synthesis of Xipamide and its early analogues

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An In-depth Technical Guide to the Discovery and Synthesis of **Xipamide** and its Early Analogues

Introduction

Xipamide is a sulfonamide diuretic used for the treatment of hypertension and edema.[1] Structurally, it is a derivative of salicylic acid and shares characteristics with thiazide diuretics, although it also exhibits properties of loop diuretics.[2][3] Its discovery in the 1970s stemmed from structure-activity relationship studies on derivatives of 4-chlorosalicylic acid. Research identified 4-chloro-5-sulfamoyl-2',6'-salicyloxylidide (**Xipamide**, BE 1293) as a highly potent diuretic agent. This document provides a technical overview of its synthesis, the exploration of its early analogues, and the experimental methodologies that defined its development.

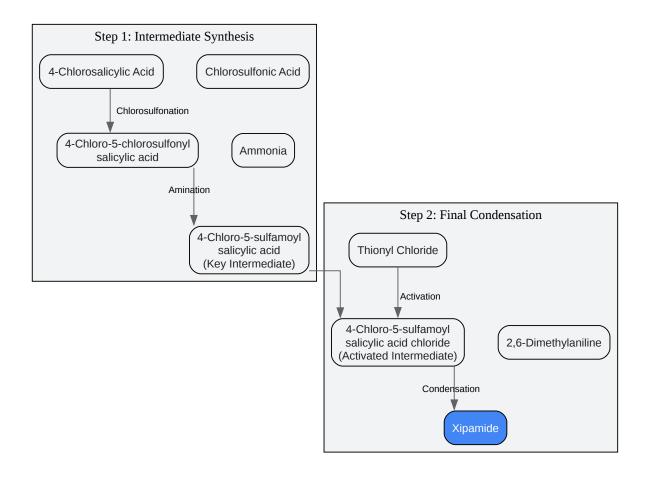
Chemical Synthesis and Early Analogues

The synthesis of **Xipamide** is a multi-step process beginning with 4-chlorosalicylic acid. This foundational molecule undergoes chlorosulfonation and subsequent amination to produce the key intermediate, 4-chloro-5-sulfamoyl salicylic acid. This intermediate is then activated, typically by conversion to its acid chloride, and condensed with 2,6-dimethylaniline to yield **Xipamide**.[1]

Early exploration of analogues focused on modifying the amide substituent. The foundational patent literature describes the synthesis of several related compounds where the key intermediate was reacted with various simple amines instead of 2,6-dimethylaniline.[1]



Structure-activity relationship studies from this period concluded that most changes to the molecular structure of **Xipamide**, including acetylation or altering the substituent groups, resulted in a decrease in diuretic activity, establishing the 2,6-dimethylphenyl group as critical for its high potency.



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Caption: General synthesis workflow for **Xipamide**.

Data Summary



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Physicochemical and Pharmacokinetic Properties

The properties of **Xipamide** and its key synthetic intermediate are summarized below.

Property	Xipamide	4-Chloro-5-sulfamoyl salicylic acid	
IUPAC Name	4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide	2-hydroxy-4-chloro-5- sulfamoylbenzoic acid	
Molecular Formula	C15H15CIN2O4S	C7H6CINO5S	
Molar Mass	354.81 g/mol	251.64 g/mol	
Melting Point	252 °C	Not specified	
CAS Number	14293-44-8	3086-91-7	
Bioavailability	95%	N/A	
Protein Binding	98%	N/A	
Elimination Half-life	5.8 to 8.2 hours	N/A	
Metabolism	~30% Glucuronidation	nidation N/A	
Excretion	Kidney (1/3) and Bile (2/3) N/A		

Data sourced from multiple references.[1]

Structure-Activity Relationship of Early Analogues

The diuretic potency of **Xipamide** was found to be superior to its early analogues. The following table details some of these analogues as described in the patent literature.



Amide Substituent	Compound Name	Melting Point (°C)	Relative Potency
2,6-Dimethylphenyl	Xipamide	252	High
Propyl	4-chloro-5-sulfamoyl salicylic acid propylamide	241	Lower
Isopropyl	4-chloro-5-sulfamoyl salicylic acid isopropylamide	215	Lower
Ethyl	4-chloro-5-sulfamoyl salicylic acid ethylamide	Not specified	Lower

Data sourced from US Patent 3,567,777.[1]

Experimental Protocols Synthesis of 4-chloro-5-sulfamoyl salicylic acid (Key Intermediate)

This protocol is adapted from the procedures described in US Patent 3,567,777.[1]

- Chlorosulfonation: 4-chlorosalicylic acid is reacted with chlorosulfonic acid. The reaction
 mixture is carefully controlled to introduce the chlorosulfonyl group at the 5-position of the
 salicylic acid ring.
- Ammonolysis: The resulting 4-chloro-5-chlorosulfonyl salicylic acid is then reacted with ammonia. This step substitutes the chlorine on the sulfonyl group with an amino group (NH₂) to form the sulfamoyl moiety.
- Acidification and Purification: The ammoniacal solution is acidified to precipitate the desired product, 4-chloro-5-sulfamoyl salicylic acid. The crude product can be purified by recrystallization from water.



Synthesis of Xipamide (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide)

This protocol is adapted from the procedures described in US Patent 3,567,777.[1]

- Activation of Intermediate: 4-chloro-5-sulfamoyl salicylic acid is reacted with a chlorinating agent, such as thionyl chloride, to convert the carboxylic acid group into a more reactive acid chloride (4-chloro-5-sulfamoyl salicylic acid chloride).
- Condensation: The activated acid chloride is dissolved in a dry, inert solvent (e.g., dioxane).
- A solution of 2,6-dimethylaniline in the same solvent is added dropwise to the acid chloride solution at a controlled temperature (e.g., 10 °C) with stirring.
- The reaction is stirred for several hours at room temperature to allow the condensation reaction to complete.
- Isolation and Purification: The reaction mixture is treated with dilute hydrochloric acid to precipitate the crude product. The precipitate is filtered, washed, and recrystallized from a suitable solvent (e.g., methanol) to yield pure **Xipamide**.

Protocol for Diuretic Activity Assay in Rats

This is a generalized protocol based on standard methods for evaluating diuretics in the 1970s. [4][5][6]

- Animal Preparation: Male albino rats (150-200g) are fasted overnight with free access to water.
- Grouping: Animals are divided into a control group and one or more test groups.
- Hydration: All animals receive a hydrating load of normal saline (0.9% NaCl) orally, typically
 15-25 ml/kg body weight, to ensure a measurable urine output.
- Drug Administration: The control group receives only the saline vehicle. Test groups receive the compound (e.g., **Xipamide**) dissolved or suspended in the saline vehicle, administered orally.







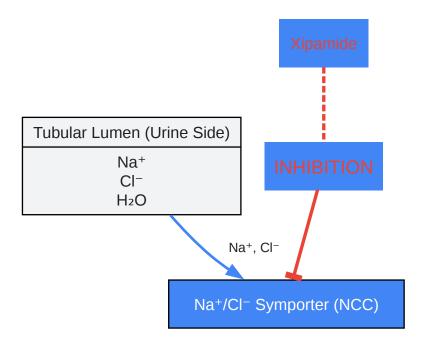
- Urine Collection: Immediately after administration, each rat is placed in an individual metabolic cage designed to separate urine and feces. Urine is collected in a graduated measuring cylinder.
- Measurement: The total volume of urine excreted by each rat is measured over a period of 5 hours.
- Analysis: The diuretic activity is expressed as the total urine output. The results from the test
 groups are compared to the control group to determine the efficacy of the compound.

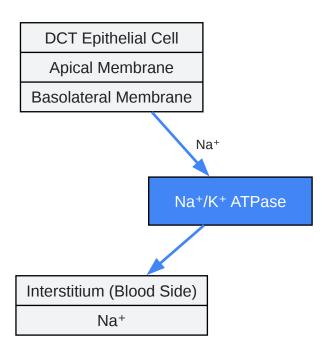
 Electrolyte concentrations (Na+, K+, Cl-) in the urine may also be analyzed to determine the
 saluretic effect.

Mechanism of Action

Xipamide exerts its diuretic effect primarily by acting on the kidneys.[7] Like thiazide diuretics, it inhibits the sodium-chloride (Na+/Cl-) symporter located on the apical membrane of the epithelial cells in the distal convoluted tubule (DCT) of the nephron.[7][8] By blocking this transporter, **Xipamide** prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubule creates an osmotic force that retains water within the lumen, leading to increased urine output (diuresis).[7] This reduction in extracellular fluid volume contributes to its antihypertensive effect. At higher doses, **Xipamide** may also exhibit a weak inhibitory effect on the enzyme carbonic anhydrase.[8]







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Caption: Mechanism of action of Xipamide in the distal convoluted tubule.

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